molecular formula C17H17NO2 B128758 Apomorphine CAS No. 58-00-4

Apomorphine

Cat. No.: B128758
CAS No.: 58-00-4
M. Wt: 267.32 g/mol
InChI Key: VMWNQDUVQKEIOC-CYBMUJFWSA-N
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Description

Apomorphine is a type of aporphine with activity as a non-selective dopamine agonist. It activates both D2-like and, to a lesser extent, D1-like receptors. Historically, it was a morphine decomposition product made by boiling morphine with concentrated acid. Despite its name, this compound does not contain morphine or its skeleton, nor does it bind to opioid receptors. It has been used for various purposes, including treating Parkinson’s disease, inducing vomiting, and treating erectile dysfunction .

Mechanism of Action

Target of Action

Apomorphine is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors . These receptors are primarily located in the caudate-putamen, a region of the brain responsible for locomotor control .

Mode of Action

This compound interacts with its targets by stimulating the D2 receptors in the caudate-putamen . This stimulation may be responsible for this compound’s action in treating hypomobility associated with Parkinson’s disease . The exact cellular effects of this compound that treat hypomobility remain unknown .

Biochemical Pathways

This compound activates both D2-like and, to a much lesser extent, D1-like receptors . It also acts as an antagonist of 5-HT2 and α-adrenergic receptors with high affinity . The stimulation of these receptors and the subsequent biochemical pathways may contribute to the therapeutic effects of this compound.

Pharmacokinetics

This compound is rapidly absorbed when administered intranasally or subcutaneously, with an absorption half-life of 8.6 min and 5.8 min, respectively . It is metabolized in the liver through several enzymatic pathways, including N-demethylation, sulfation, glucuronidation, and catechol-O-methyltransferase, as well as by nonenzymatic oxidation . Only 0.3% of subcutaneous this compound is recovered as the unchanged parent drug .

Result of Action

The stimulation of regions of the brain involved in motor control by this compound, a dopaminergic agonist, may result in the treatment of hypomobility associated with advanced Parkinson’s disease . It has a short duration of action and a wide therapeutic index as large overdoses are necessary for significant toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Apomorphine can be synthesized by heating morphine in an acid solution, such as hydrochloric acid. This process involves the decomposition of morphine to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced by mixing morphine with an acid and a water-reactive scavenger to form a reaction mixture, which is then heated. This method ensures a consistent and efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Apomorphine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction may produce dihydrothis compound .

Scientific Research Applications

Apomorphine has a wide range of scientific research applications:

Comparison with Similar Compounds

    Levodopa: Like apomorphine, levodopa is used to treat Parkinson’s disease by increasing dopamine levels in the brain. levodopa is a precursor to dopamine, whereas this compound directly stimulates dopamine receptors.

    Bromocriptine: This compound is another dopamine agonist used in the treatment of Parkinson’s disease. It has a different chemical structure and a longer duration of action compared to this compound.

    Pramipexole: Pramipexole is a non-ergoline dopamine agonist with a high affinity for D3 receptors. It is used to treat Parkinson’s disease and restless legs syndrome.

Uniqueness of this compound: this compound is unique due to its rapid onset of action and short duration, making it suitable for managing acute episodes of motor fluctuations in Parkinson’s disease. Its ability to act on multiple receptor types also contributes to its distinct pharmacological profile .

Properties

IUPAC Name

(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWNQDUVQKEIOC-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

314-19-2 (hydrochloride anhydrous), 41372-20-7 (hydrochloride hemihydrate)
Record name Apomorphine [BAN]
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DSSTOX Substance ID

DTXSID8022614
Record name Apomorphine
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Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Apomorphine
Source Human Metabolome Database (HMDB)
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Solubility

MINUTE, WHITE OR GRAYISH WHITE, GLISTENING CRYSTALS OR WHITE POWDER; ODORLESS; SOLN ARE NEUTRAL TO LITMUS; LEVOROTATORY IN DIL ACID; 1 G SOL IN 50 ML WATER, IN ABOUT 50 ML ALCOHOL, & IN ABOUT 20 ML WATER @ 80 °C; PPT BY TANNIC ACID & OTHER ALKALOIDAL PRECIPITANTS & DECOMP BY OXIDIZING AGENTS. /HCL/, Sol in alcohol, acetone, chloroform; slightly sol in water, benzene, ether, petroleum ether, Slightly soluble in hydrochloric acid, ligand; soluble in ethanol, ethyl ether, acetone, benzene, chloroform, alkalies, In water, 1.66X10+4 mg/L at 16 °C, 5.10e-01 g/L
Record name APOMORPHINE
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Record name Apomorphine
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Mechanism of Action

Apomorphine is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors. Stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, may be responsible for apomorphine's action. However, the means by which the cellular effects of apomorphine treat hypomobility of Parkinson's remain unknown., The exact mechanism of action of apomorphine hydrochloride in the treatment of Parkinson's disease has not been fully elucidated but may involve stimulation of postsynaptic dopamine D2 receptors within the caudate-putamen in the brain. Apomorphine has been shown to improve motor function in an animal model of Parkinson's disease. In particular, apomorphine attenuates the motor deficits associated with neurotoxin (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine ([MPTP])-induced lesions in the ascending nigrostriatal dopaminergic pathway in primates., Apomorphine hydrochloride is a nonergot-derivative dopamine receptor agonist that is structurally and pharmacologically related to dopamine. In in vitro studies, apomorphine hydrochloride demonstrated a higher affinity for the dopamine D4 receptor than for dopamine D2, D3, or D5 receptors. Apomorphine hydrochloride binds with moderate affinity to alpha-adrenergic (alpha1D, alpha2B, alpha2C) receptors but has little or no affinity for dopamine D1 receptors, serotonergic (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) receptors, beta1- or beta2-adrenergic receptors, or histamine H1 receptors. /Apomorphine hydrochloride/
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Impurities

(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol (apocodeine); morphine
Record name APOMORPHINE
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Color/Form

Hexagonal plates from chloroform+petroleum ether; rods from ether

CAS No.

58-00-4, 41372-20-7
Record name (-)-Apomorphine
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Record name Apomorphine
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Melting Point

195 °C (decomposes), MP: 127-128 °C; specific optical rotation: -88 deg at 24 °C/D (c = 1.12 in 0.1 N HCl) /Diacetate ester/
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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